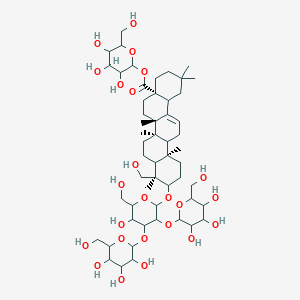

Congmunoside VII

Beschreibung

Congmunoside VII (CAS: 340982-22-1), also known as Araloside VII, is a triterpenoid saponin isolated from the leaves of Aralia elata (Japanese angelica tree) . It has a molecular formula of C₅₄H₈₈O₂₄ and a molecular weight of 1121.27 g/mol . The compound is characterized by a high purity of ≥99.89% in commercially available research-grade preparations . While its specific biological activities remain under investigation, it belongs to a broader class of saponins known for their anti-inflammatory, immunomodulatory, and cytotoxic properties .

Eigenschaften

Molekularformel |

C54H88O24 |

|---|---|

Molekulargewicht |

1121.3 g/mol |

IUPAC-Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,50-,51-,52+,53+,54-/m0/s1 |

InChI-Schlüssel |

UGNSVPOBELCKQM-ZHXRRLCNSA-N |

Isomerische SMILES |

C[C@]12CCC([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Congmunoside VII is typically extracted from the leaves of Aralia elata using high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) . The synthetic routes and reaction conditions for Congmunoside VII are not extensively documented, but it is primarily obtained through natural extraction methods.

Analyse Chemischer Reaktionen

Congmunoside VII undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Congmunoside VII has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Congmunoside VII involves its interaction with cell membranes and various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. The specific molecular pathways involved are still under investigation, but it is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of tumor cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Congmunoside V (Araloside V)

- Source : Aralia elata .

- Structure: Shares a triterpene aglycone backbone with Congmunoside VII but differs in glycosylation patterns.

- Purity : ≥98% .

- Biological Activity: Limited data, though structurally related saponins from Aralia species are associated with anti-diabetic and anti-inflammatory effects .

Congmunoside X (Araloside X)

Araloside C

- Source : Aralia species .

- Structure : Differs in sugar moieties attached to the triterpene core.

- Purity : >98% .

Comparison with Functionally Similar Compounds

Ardisiacrispin A (Deglucocyclamin)

Araloside A (Chikusetsusaponin IV)

- Source : Panax japonicus .

- Structure : Similar triterpene backbone but with different glycosylation.

- Purity : 98.31% .

- Biological Activity: Shows adreno-inhibitory activity, a functional distinction from Congmunoside VII .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of Congmunoside VII and Analogs

| Compound | Source | Purity | Key Structural Features | Reported Biological Activities |

|---|---|---|---|---|

| Congmunoside VII | Aralia elata | ≥99.89% | C₅₄H₈₈O₂₄, complex glycosylation | Under investigation (preclinical) |

| Congmunoside V | Aralia elata | ≥98% | Similar aglycone, fewer sugars | Anti-inflammatory (potential) |

| Ardisiacrispin A | Ardisia species | >98% | Unique aglycone, varied sugars | Cytotoxic against cancer cells |

| Araloside A | Panax japonicus | 98.31% | Shared triterpene core | Adreno-inhibitory activity |

Biologische Aktivität

Chemical Structure and Properties

Congmunoside VII is characterized by its unique glycosidic structure, which contributes to its biological properties. The molecular formula is typically represented as , with a molecular weight of approximately 492.53 g/mol. The specific stereochemistry and functional groups present in Congmunoside VII play a crucial role in its interaction with biological targets.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of Congmunoside VII. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related diseases.

- Study Findings : In vitro assays showed that Congmunoside VII exhibited significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with an IC50 value of 30 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL) .

Anti-Inflammatory Effects

Congmunoside VII has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in various chronic diseases.

- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with Congmunoside VII reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% at a concentration of 50 µg/mL .

Antimicrobial Activity

The antimicrobial properties of Congmunoside VII have been evaluated against several bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

- Research Findings : The above table summarizes the antimicrobial efficacy of Congmunoside VII, indicating its potential as a natural antimicrobial agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Congmunoside VII have been assessed on various cancer cell lines.

- Study Results : In vitro studies on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that Congmunoside VII induced apoptosis in a dose-dependent manner, with IC50 values of 40 µg/mL for MCF-7 and 35 µg/mL for HepG2 cells. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .

The mechanisms underlying the biological activities of Congmunoside VII include:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.

Q & A

Q. What frameworks guide the integration of multi-omics data in Congmunoside VII mechanism-of-action studies?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, GO) for transcriptomics/proteomics data. Apply network pharmacology to map compound-target-disease interactions. Validate hypotheses via CRISPR/Cas9 knockout models of predicted targets .

Tables: Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.